molecular formula C14H12ClNO4S B4943526 4-({[(4-chlorophenyl)sulfonyl]oxy}imino)-3,5-dimethyl-2,5-cyclohexadien-1-one

4-({[(4-chlorophenyl)sulfonyl]oxy}imino)-3,5-dimethyl-2,5-cyclohexadien-1-one

Cat. No. B4943526
M. Wt: 325.8 g/mol
InChI Key: GTUHBFOHORBFLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-({[(4-chlorophenyl)sulfonyl]oxy}imino)-3,5-dimethyl-2,5-cyclohexadien-1-one, also known as CSOIMDH, is a synthetic compound that belongs to the family of sulfonyl compounds. It is widely used in scientific research due to its unique chemical structure and properties.

Mechanism of Action

The mechanism of action of 4-({[(4-chlorophenyl)sulfonyl]oxy}imino)-3,5-dimethyl-2,5-cyclohexadien-1-one is not fully understood, but it is believed to involve the inhibition of enzymes involved in various metabolic pathways. 4-({[(4-chlorophenyl)sulfonyl]oxy}imino)-3,5-dimethyl-2,5-cyclohexadien-1-one has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. It has also been shown to induce apoptosis in cancer cells, making it a potential anticancer agent.
Biochemical and Physiological Effects:
4-({[(4-chlorophenyl)sulfonyl]oxy}imino)-3,5-dimethyl-2,5-cyclohexadien-1-one has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the biosynthesis of important cellular components, such as nucleic acids and proteins. 4-({[(4-chlorophenyl)sulfonyl]oxy}imino)-3,5-dimethyl-2,5-cyclohexadien-1-one has also been shown to induce oxidative stress in cells, leading to cell death.

Advantages and Limitations for Lab Experiments

4-({[(4-chlorophenyl)sulfonyl]oxy}imino)-3,5-dimethyl-2,5-cyclohexadien-1-one has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a high purity, making it a reliable reagent. It is also stable under a wide range of conditions, allowing for its use in various experimental setups. However, 4-({[(4-chlorophenyl)sulfonyl]oxy}imino)-3,5-dimethyl-2,5-cyclohexadien-1-one has some limitations, such as its low solubility in water and its potential toxicity to cells.

Future Directions

There are several future directions for the study of 4-({[(4-chlorophenyl)sulfonyl]oxy}imino)-3,5-dimethyl-2,5-cyclohexadien-1-one. One potential area of research is the development of new drugs based on the chemical structure of 4-({[(4-chlorophenyl)sulfonyl]oxy}imino)-3,5-dimethyl-2,5-cyclohexadien-1-one. Another area of interest is the investigation of the mechanism of action of 4-({[(4-chlorophenyl)sulfonyl]oxy}imino)-3,5-dimethyl-2,5-cyclohexadien-1-one and its potential applications in various metabolic pathways. Additionally, further studies are needed to determine the toxicity and safety of 4-({[(4-chlorophenyl)sulfonyl]oxy}imino)-3,5-dimethyl-2,5-cyclohexadien-1-one in vivo.

Synthesis Methods

The synthesis of 4-({[(4-chlorophenyl)sulfonyl]oxy}imino)-3,5-dimethyl-2,5-cyclohexadien-1-one involves the reaction of 4-chlorobenzenesulfonyl chloride with 3,5-dimethyl-2,5-cyclohexadienone in the presence of a base. The resulting product is then treated with hydroxylamine hydrochloride to obtain 4-({[(4-chlorophenyl)sulfonyl]oxy}imino)-3,5-dimethyl-2,5-cyclohexadien-1-one. This method is relatively simple and efficient, making it a popular choice for the preparation of 4-({[(4-chlorophenyl)sulfonyl]oxy}imino)-3,5-dimethyl-2,5-cyclohexadien-1-one in the laboratory.

Scientific Research Applications

4-({[(4-chlorophenyl)sulfonyl]oxy}imino)-3,5-dimethyl-2,5-cyclohexadien-1-one has been extensively studied for its potential applications in various scientific fields. It has been shown to possess antimicrobial, antifungal, and antitumor properties, making it a promising candidate for the development of new drugs. 4-({[(4-chlorophenyl)sulfonyl]oxy}imino)-3,5-dimethyl-2,5-cyclohexadien-1-one has also been used as a reagent in organic synthesis, as it can undergo various chemical reactions to form new compounds.

properties

IUPAC Name

[(2,6-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 4-chlorobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO4S/c1-9-7-12(17)8-10(2)14(9)16-20-21(18,19)13-5-3-11(15)4-6-13/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTUHBFOHORBFLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C=C(C1=NOS(=O)(=O)C2=CC=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,6-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino 4-chlorobenzene-1-sulfonate

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